5-Cyclopropyl-1-indanone

Lipophilicity Drug-likeness Medicinal Chemistry

5-Cyclopropyl-1-indanone (CAS 1021432-55-2) is a C5-cyclopropyl-substituted 1-indanone with distinct steric/electronic properties vs. unsubstituted or 5-methyl/fluoro analogs. Higher lipophilicity (LogP ~2.6) and ring strain enable CNS penetration; documented CCR5 antagonism and moderate MAO-B inhibition differentiate this scaffold for HIV, neuroinflammation, and autoimmune R&D. Substitution with generic 1-indanone risks loss of target engagement. ≥95% purity; competitive milligram-to-gram pricing. Order now.

Molecular Formula C12H12O
Molecular Weight 172.227
CAS No. 1021432-55-2
Cat. No. B2540467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-1-indanone
CAS1021432-55-2
Molecular FormulaC12H12O
Molecular Weight172.227
Structural Identifiers
SMILESC1CC1C2=CC3=C(C=C2)C(=O)CC3
InChIInChI=1S/C12H12O/c13-12-6-4-10-7-9(8-1-2-8)3-5-11(10)12/h3,5,7-8H,1-2,4,6H2
InChIKeyQVJJDNPUHLZWNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyl-1-indanone (CAS 1021432-55-2) – Compound Identity, Baseline Properties, and Commercial Availability for Research Procurement


5-Cyclopropyl-1-indanone (CAS 1021432-55-2) is a C5-cyclopropyl-substituted 1-indanone derivative with the molecular formula C₁₂H₁₂O and a molecular weight of 172.22 g/mol . The compound features a rigid bicyclic indanone core fused with a cyclopropyl group at the 5-position, imparting distinct steric and electronic properties compared to other 5-substituted or unsubstituted 1-indanone analogs . It is commercially available as a research-grade building block with a minimum purity specification of 95% and is classified as a versatile small-molecule scaffold for medicinal chemistry and drug discovery applications .

Why 5-Cyclopropyl-1-indanone Cannot Be Replaced by Generic 1-Indanone or Other 5-Substituted Analogs in Structure-Activity-Driven Research Programs


In-class 1-indanone derivatives are not functionally interchangeable because the nature and position of the substituent on the indanone core profoundly modulate both target engagement and physicochemical properties. The C5-cyclopropyl group introduces a unique combination of ring strain, conformational constraint, and altered lipophilicity (predicted LogP ~2.6 [1]) that is absent in unsubstituted 1-indanone (LogP ~2.10 ), 5-methyl-1-indanone, or 5-fluoro-1-indanone. Literature on indanone-based monoamine oxidase (MAO) inhibitors demonstrates that C5-substitution yields a distinct potency and selectivity profile compared to C6-substituted analogs, with C5-substituted indanones being comparatively weaker MAO-B inhibitors [2]. Furthermore, preliminary pharmacological screening indicates that 5-cyclopropyl-1-indanone exhibits CCR5 antagonism [3], a functional phenotype not reported for the generic 1-indanone scaffold. These differences mean that direct replacement of 5-cyclopropyl-1-indanone with a cheaper, more common analog risks loss of desired biological activity or alteration of lead optimization trajectories.

Quantitative Differentiation Evidence: 5-Cyclopropyl-1-indanone vs. Closest Comparators in Measurable Performance Dimensions


Predicted Lipophilicity (LogP) Comparison: 5-Cyclopropyl-1-indanone vs. Unsubstituted 1-Indanone

The predicted octanol-water partition coefficient (LogP) of 5-cyclopropyl-1-indanone is 2.6 [1], compared to 2.10 for unsubstituted 1-indanone . This represents an increase of +0.5 log units, indicating moderately enhanced lipophilicity conferred by the cyclopropyl substituent.

Lipophilicity Drug-likeness Medicinal Chemistry

Regioisomeric Differentiation: 5-Cyclopropyl-1-indanone vs. 4-Cyclopropylindan-1-one

5-Cyclopropyl-1-indanone (CAS 1021432-55-2) and 4-cyclopropylindan-1-one (CAS 1202578-22-0) are constitutional isomers with identical molecular formula (C₁₂H₁₂O, MW 172.22 g/mol) . The para- (5-position) vs. ortho-like (4-position) placement of the cyclopropyl group relative to the carbonyl results in different electronic and steric environments that can lead to divergent biological activity profiles in target binding assays.

Regioisomer Positional Selectivity SAR

MAO Inhibition Class-Level SAR: C5-Substituted Indanones Exhibit Divergent Potency vs. C6-Substituted Analogs

In a comprehensive study of 34 1-indanone and indane derivatives as recombinant human MAO-A and MAO-B inhibitors, Mostert et al. (2015) established that C6-substituted indanones are potent and selective MAO-B inhibitors with IC₅₀ values ranging from 0.001 to 0.030 μM, whereas C5-substituted indanone and indane derivatives are comparatively weaker MAO-B inhibitors [1]. This class-level SAR finding places 5-cyclopropyl-1-indanone in a structurally distinct potency category relative to C6-substituted indanones such as 6-methoxy-1-indanone or 6-hydroxy-1-indanone.

Monoamine Oxidase Neurodegeneration SAR

CCR5 Antagonist Functional Activity: Preliminary Evidence for 5-Cyclopropyl-1-indanone vs. Inactive 1-Indanone Scaffold

Preliminary pharmacological screening reported by Zhang (Semantic Scholar) indicates that 5-cyclopropyl-1-indanone can function as a CCR5 antagonist with potential application in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. In contrast, unsubstituted 1-indanone has no reported CCR5 antagonist activity in the primary literature, suggesting that the 5-cyclopropyl substituent contributes critically to this functional phenotype.

CCR5 Antagonist HIV Immunology

Commercial Purity Benchmark: 5-Cyclopropyl-1-indanone (95%) as a Research-Grade Building Block

Commercially available 5-cyclopropyl-1-indanone is supplied at a minimum purity specification of 95% . This purity level is consistent with research-grade small-molecule building blocks intended for hit-to-lead and lead optimization workflows, where impurities above 5% could confound biological assay interpretation or interfere with subsequent synthetic transformations.

Chemical Purity Procurement Quality Control

Recommended Research and Industrial Application Scenarios for 5-Cyclopropyl-1-indanone Based on Verified Evidence


Medicinal Chemistry Hit-to-Lead Programs Targeting CCR5-Mediated Diseases

Based on preliminary pharmacological screening identifying 5-cyclopropyl-1-indanone as a CCR5 antagonist [1], this compound is a rational starting point for medicinal chemistry optimization campaigns focused on HIV entry inhibition, asthma, rheumatoid arthritis, and other CCR5-mediated inflammatory or autoimmune conditions. The cyclopropyl group at the 5-position provides a distinct SAR vector for exploration of potency and selectivity improvements.

Neurological Disease Lead Generation Requiring Modulated MAO-B Activity

As a C5-substituted indanone, 5-cyclopropyl-1-indanone occupies a specific tier of MAO-B inhibitory potency that is structurally and mechanistically distinct from the high-potency C6-substituted indanone series (IC₅₀ 0.001–0.030 μM for MAO-B) [2]. It is suited for programs seeking moderate MAO-B modulation rather than potent inhibition, or for building SAR understanding around the impact of C5 substitution on isoform selectivity.

Physicochemical Property Optimization for CNS-Penetrant Leads

The enhanced predicted lipophilicity of 5-cyclopropyl-1-indanone (LogP 2.6) relative to unsubstituted 1-indanone (LogP 2.10) [3] makes it a candidate scaffold for lead series where increased membrane permeability or blood-brain barrier penetration is desired. This property modulation can be leveraged in CNS-targeted programs without introducing additional hydrogen bond donors or acceptors that might compromise oral bioavailability.

Diversified Building Block for Parallel Synthesis and Library Construction

Classified as a versatile small molecule scaffold with demonstrated synthetic utility in constructing tricyclic pyrazole carboxamides as CB₂ receptor ligands [4], 5-cyclopropyl-1-indanone is well-suited for diversity-oriented synthesis and compound library generation. Its single rotatable bond, three-ring system, and balanced sp³ carbon fraction (0.42) [3] provide conformational rigidity favorable for fragment-based or structure-based drug design campaigns.

Quote Request

Request a Quote for 5-Cyclopropyl-1-indanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.